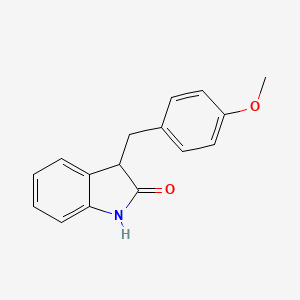
3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as GSK-3β inhibitor XV, is a small molecule inhibitor that specifically targets glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic benefits in a number of diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Mécanisme D'action
The mechanism of action of 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves binding to the ATP-binding site of this compoundβ, thereby preventing its phosphorylation and subsequent activation. This inhibition results in the modulation of downstream signaling pathways that are regulated by this compoundβ, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular context. In general, inhibition of this compoundβ by this compound has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been linked to improved glucose metabolism and insulin sensitivity, suggesting potential therapeutic benefits in diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its specificity for this compoundβ, its ability to inhibit this compoundβ activity both in vitro and in vivo, and its well-established mechanism of action. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Orientations Futures
For research on 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one include further investigation of its potential therapeutic benefits in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, there is a need for the development of more potent and selective this compoundβ inhibitors that can be used in clinical settings. Finally, the use of this compound as a tool to study the role of this compoundβ in various cellular processes will continue to be an important area of research.
Méthodes De Synthèse
The synthesis of 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base catalyst, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research as a tool to study the role of this compoundβ in various cellular processes. It has been shown to inhibit this compoundβ activity in a dose-dependent manner, both in vitro and in vivo. This inhibition has been linked to a number of cellular effects, including increased cell survival, decreased cell proliferation, and altered gene expression.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEAUIDCFQZYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)

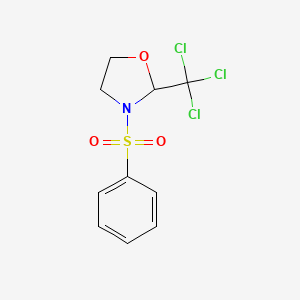
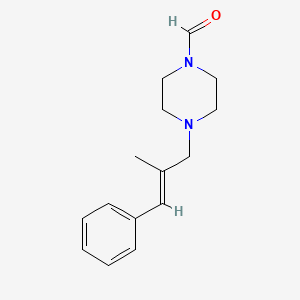
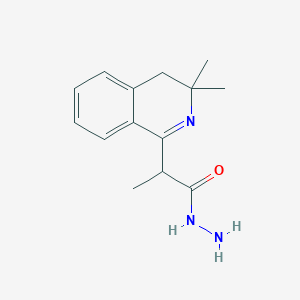

![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5115681.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115688.png)
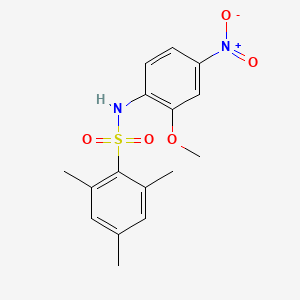
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)
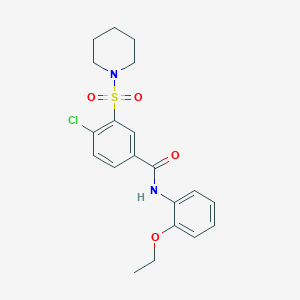
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115710.png)
